molecular formula C13H18N2O2 B3953585 4-(2-methylpentanamido)benzamide

4-(2-methylpentanamido)benzamide

Cat. No.: B3953585
M. Wt: 234.29 g/mol
InChI Key: ZUMVJVOSFRPLKR-UHFFFAOYSA-N
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Description

4-(2-Methylpentanamido)benzamide (IUPAC name: 4-[(2-methylpentanoyl)amino]benzamide) is a benzamide derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.299 g/mol . Its structure comprises a benzamide core substituted at the para position with a 2-methylpentanoyl group (Figure 1). The compound is synthesized via amidation reactions, typically involving 4-aminobenzoic acid derivatives and acyl chlorides under anhydrous conditions . Its synthetic flexibility allows for derivatization, making it a scaffold for biological studies, though specific applications remain under exploration .

Properties

IUPAC Name

4-(2-methylpentanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-9(2)13(17)15-11-7-5-10(6-8-11)12(14)16/h5-9H,3-4H2,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVJVOSFRPLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpentanamido)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. For example, the reaction between benzoic acid and 2-methylpentanamine at elevated temperatures can yield this compound. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpentanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide core can undergo substitution reactions, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(2-methylpentanamido)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-methylpentanamido)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death . The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamide Derivatives

Benzamides are a versatile class of compounds with diverse pharmacological and agrochemical applications. Below, 4-(2-methylpentanamido)benzamide is compared to analogs based on structural features , synthetic routes , and bioactivity .

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source/Application
This compound C₁₃H₁₈N₂O₂ 234.299 2-Methylpentanoyl, benzamide High lipophilicity (logP ≈ 2.8) Synthetic intermediate
4-(4-Nitrobenzamido)benzoic acid C₁₄H₁₀N₂O₅ 286.24 Nitrobenzoyl, carboxylic acid Crystallizes in monoclinic system Antifungal studies
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide C₁₇H₂₀N₂O₃ 300.35 Methoxyethoxy, aminophenyl Potential CNS targeting (H-bond donors: 2)
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate C₁₆H₁₆N₂O₅S 348.37 Sulfamoyl, methylbenzamido High fungicidal activity

Key Observations :

  • Lipophilicity: The 2-methylpentanoyl group in this compound enhances lipophilicity compared to polar analogs like sulfamoyl or nitro-substituted derivatives .
  • Bioactivity: Sulfamoyl and nitro groups (e.g., in ) correlate with antifungal and antibacterial activity, whereas the 2-methylpentanoyl group’s role remains less defined.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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